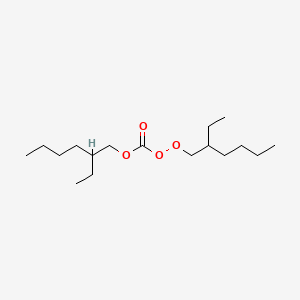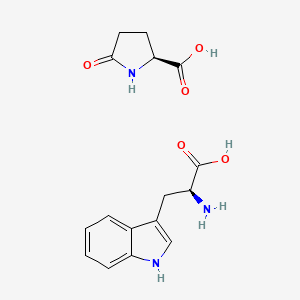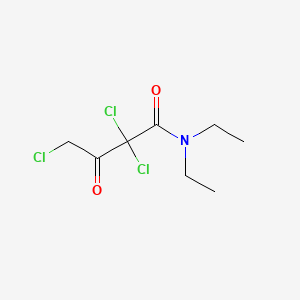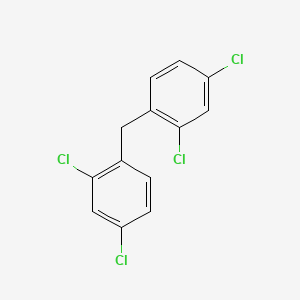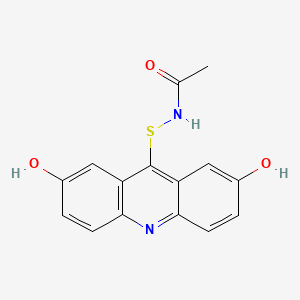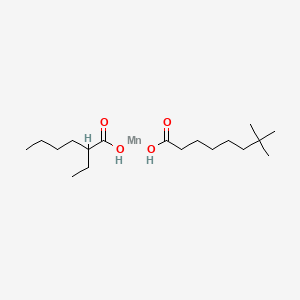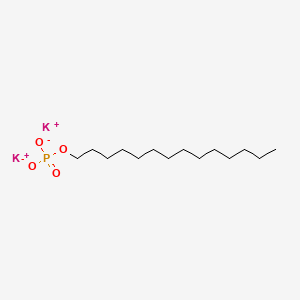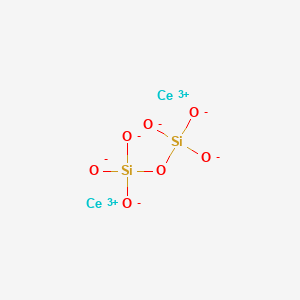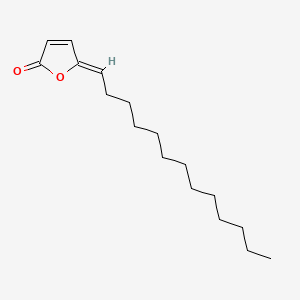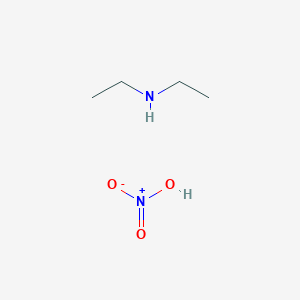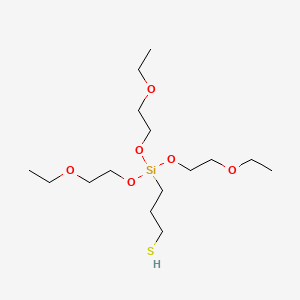
3-(Tris(2-ethoxyethoxy)silyl)propanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tris(2-ethoxyethoxy)silyl)propanethiol is a compound with the molecular formula C15H34O6SSi. It is characterized by the presence of a thiol group (-SH) and a silyl group with three ethoxyethoxy substituents. This compound is often used in various chemical applications due to its unique properties, including its ability to form strong bonds with metal surfaces and its solubility in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol typically involves the reaction of 3-chloropropyltriethoxysilane with sodium thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropyltriethoxysilane+sodium thiolate→this compound+sodium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tris(2-ethoxyethoxy)silyl)propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The silyl group can participate in substitution reactions, particularly with nucleophiles.
Addition: The thiol group can add to alkenes and alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols can react with the silyl group.
Addition: Catalysts like palladium or platinum can facilitate the addition of the thiol group to unsaturated compounds.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Result from the addition of the thiol group to alkenes or alkynes.
Substituted Silanes: Produced from substitution reactions involving the silyl group.
Wissenschaftliche Forschungsanwendungen
3-(Tris(2-ethoxyethoxy)silyl)propanethiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol involves the interaction of its thiol group with metal surfaces or other reactive sites. The silyl group enhances the compound’s solubility and reactivity, allowing it to form stable bonds with a variety of substrates. The molecular targets and pathways involved include the formation of covalent bonds with metal atoms and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propanethiol: Lacks the ethoxyethoxy substituents, resulting in different solubility and reactivity properties.
3-(Trimethoxysilyl)propanethiol: Contains methoxy groups instead of ethoxyethoxy groups, affecting its chemical behavior.
3-(Triisopropoxysilyl)propanethiol: Features isopropoxy groups, leading to variations in steric hindrance and reactivity.
Uniqueness
3-(Tris(2-ethoxyethoxy)silyl)propanethiol is unique due to its combination of a thiol group and a silyl group with ethoxyethoxy substituents. This structure imparts specific solubility and reactivity characteristics that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
67724-41-8 |
|---|---|
Molekularformel |
C15H34O6SSi |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
3-[tris(2-ethoxyethoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C15H34O6SSi/c1-4-16-8-11-19-23(15-7-14-22,20-12-9-17-5-2)21-13-10-18-6-3/h22H,4-15H2,1-3H3 |
InChI-Schlüssel |
OMMHJLCBYPEZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCO[Si](CCCS)(OCCOCC)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


